molecular formula C20H21NO B602197 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol CAS No. 30235-48-4

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol

Cat. No.: B602197
CAS No.: 30235-48-4
M. Wt: 291.4 g/mol
InChI Key: UHLPYBQGKLHIFK-UWVJOHFNSA-N
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Description

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol is a chemical compound with the molecular formula C20H23NO It is known for its complex structure, which includes a dibenzo[a,d]cycloheptene core with a dimethylamino propylidene side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol typically involves the reaction of dibenzo[a,d]cyclohepten-3-one with dimethylamine and a suitable alkylating agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cyclobenzaprine: A structurally related compound used as a muscle relaxant.

    Amitriptyline: Another similar compound with antidepressant properties.

Uniqueness

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol is unique due to its specific structural features and the presence of the dimethylamino propylidene side chain

Properties

CAS No.

30235-48-4

Molecular Formula

C20H21NO

Molecular Weight

291.4 g/mol

IUPAC Name

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol

InChI

InChI=1S/C20H21NO/c1-21(2)13-5-8-19-18-7-4-3-6-15(18)9-10-16-11-12-17(22)14-20(16)19/h3-4,6-12,14,22H,5,13H2,1-2H3/b19-8-

InChI Key

UHLPYBQGKLHIFK-UWVJOHFNSA-N

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2C=CC3=C1C=C(C=C3)O

Appearance

Light Yellow Solid

melting_point

75-77°C (dec.)

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(Dimethylamino)propylidene]-5H-dibenzo[a,d]cyclohepten-3-ol
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